
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine
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Overview
Description
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine is a synthetic organic compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. This compound is notable for its high ring-strain energy, strong molecular rigidity, and satisfactory stability . These properties make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidine derivatives, including 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine, can be achieved through several methods. . This method involves the use of light to drive the reaction, forming the azetidine ring.
Industrial Production Methods: Industrial production of azetidine derivatives often involves the use of advanced synthetic techniques to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired properties of the final product. the general approach involves the careful control of reaction parameters such as temperature, pressure, and the use of catalysts to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfonyl groups and the azetidine ring, which provide reactive sites for chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of azetidine derivatives include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Janus Kinase Inhibition
The primary application of 3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine lies in its role as a JAK inhibitor. JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them important targets for treating autoimmune diseases and certain cancers. The compound exhibits:
- High Selectivity : It shows better selectivity for JAK1 and JAK2 kinases, which is critical for minimizing side effects associated with broader kinase inhibition .
- Favorable Pharmacokinetic Properties : Enhanced absorption and distribution characteristics improve its therapeutic efficacy .
Synthesis of Functionalized Azetidines
The compound serves as a precursor for synthesizing various functionalized azetidines, which are valuable in drug discovery. Recent advancements in synthetic methods have highlighted:
- Diverse Reaction Pathways : The development of new synthetic strategies allows for the creation of azetidine derivatives with varied functional groups, enhancing their biological activity .
- Mild Reaction Conditions : The use of azetidine sulfonyl fluorides has been demonstrated to facilitate the generation of reactive intermediates that can couple with numerous nucleophiles under mild conditions .
Therapeutic Efficacy Studies
Several studies have documented the therapeutic efficacy of azetidine derivatives, including this compound:
- In Vivo Studies : Preclinical models have shown promising results in anxiety and depression treatments, suggesting that modifications to the azetidine structure can enhance pharmacological profiles .
- Molecular Docking Studies : Computational analyses have confirmed high binding affinities to target proteins involved in disease pathogenesis, supporting the compound's potential as a therapeutic agent .
Comparative Analysis of Azetidine Derivatives
Property | This compound | Other Azetidine Derivatives |
---|---|---|
JAK Selectivity | High | Variable |
Pharmacokinetics | Favorable | Often less optimized |
Synthetic Versatility | High | Moderate |
Therapeutic Applications | Autoimmune diseases, cancer | Varies widely |
Mechanism of Action
The mechanism of action of 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(isobutylsulfonyl)-1-(methylsulfonyl)azetidine include other azetidine derivatives such as azetidinic amino acids and aziridines . These compounds share the azetidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart is its unique combination of isobutylsulfonyl and methylsulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
3-(Isobutylsulfonyl)-1-(methylsulfonyl)azetidine is a sulfonamide-containing azetidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its therapeutic implications based on recent research findings.
The molecular structure of this compound features a five-membered azetidine ring substituted with isobutyl and methyl sulfonyl groups. This unique configuration may contribute to its biological activity by enhancing solubility and reactivity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with azetidine derivatives, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Azetidine derivatives have been investigated for their ability to inhibit the growth of multidrug-resistant bacteria, particularly Mycobacterium tuberculosis, through mechanisms that disrupt cell envelope biosynthesis .
- Anti-inflammatory Effects : Compounds with sulfonamide groups often exhibit anti-inflammatory properties, which may be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : Some azetidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Cell Membrane Disruption : By interfering with the integrity of bacterial cell membranes, the compound can inhibit growth and replication.
- Signal Transduction Modulation : It may influence signaling pathways within cells, affecting gene expression and cellular responses to stimuli.
Case Studies and Experimental Data
-
Antimicrobial Screening :
- A study conducted at the University of Birmingham identified several azetidine derivatives with significant antimicrobial activity. The compound this compound was tested alongside others, showing promising results against both Mycobacterium smegmatis and Mycobacterium bovis BCG with MIC values below 100 μM .
- Anti-inflammatory Activity :
- Cytotoxicity Tests :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other azetidine derivatives:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Cytotoxicity (IC50) |
---|---|---|---|
This compound | Moderate | Strong | 25 μM |
BGAz-001 (Azetidine derivative) | High | Moderate | 30 μM |
BGAz-002 (Azetidine derivative) | Moderate | Strong | 20 μM |
Properties
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-methylsulfonylazetidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S2/c1-7(2)6-15(12,13)8-4-9(5-8)14(3,10)11/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGOHVWMLQSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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